1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-phenyloxane-4-carbonyl)piperazine
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Overview
Description
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-phenyloxane-4-carbonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a benzodioxole moiety and a phenyloxane carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-phenyloxane-4-carbonyl)piperazine typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Synthesis of the Piperazine Core: The piperazine ring can be synthesized by reacting ethylenediamine with diethylene glycol in the presence of a dehydrating agent.
Coupling Reactions: The benzodioxole moiety is then coupled with the piperazine core using a suitable linker, such as a carbonyl group, under basic conditions.
Final Assembly: The phenyloxane carbonyl group is introduced through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-phenyloxane-4-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of quinones from the benzodioxole moiety.
Reduction: Formation of alcohols from the carbonyl group.
Substitution: Formation of N-alkyl or N-acyl derivatives of the piperazine ring.
Scientific Research Applications
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-phenyloxane-4-carbonyl)piperazine has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs, particularly those targeting the central nervous system.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-phenyloxane-4-carbonyl)piperazine involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity. The phenyloxane carbonyl group can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol: A simpler compound with a benzodioxole moiety and an ethanol group.
1-(1,3-benzodioxol-5-yl)-2-propanol: Similar structure but with a propanol group instead of the piperazine ring.
4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-ylmethanamine: Contains a benzodioxole moiety and a tetrahydropyran ring.
Uniqueness
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-phenyloxane-4-carbonyl)piperazine is unique due to its combination of a benzodioxole moiety, a piperazine ring, and a phenyloxane carbonyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c27-23(24(8-14-28-15-9-24)20-4-2-1-3-5-20)26-12-10-25(11-13-26)17-19-6-7-21-22(16-19)30-18-29-21/h1-7,16H,8-15,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBSJQKKPIYJST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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